REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].C[O:6][C:7]1[CH:16]=[CH:15][C:10]2[N:11]=[C:12]([Cl:14])[S:13][C:9]=2[CH:8]=1.Cl>C1(C)C=CC=CC=1>[Cl:14][C:12]1[S:13][C:9]2[CH:8]=[C:7]([OH:6])[CH:16]=[CH:15][C:10]=2[N:11]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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1.98 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(N=C(S2)Cl)C=C1
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Name
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|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
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110 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool to rt
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Type
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FILTRATION
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Details
|
The resulting precipitate was collected by filtration
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Type
|
WASH
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Details
|
washed with water (2×), saturated aqueous NaHCO3 (2×) and water (2×)
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Type
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CUSTOM
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Details
|
The solid was air-dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
ClC=1SC2=C(N1)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |